

CABS Buffer: Application Notes and Protocols for Enzyme Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Cyclohexylamino)butane-1-sulfonic acid

Cat. No.: B062748

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic biological buffer that is particularly valuable for enzyme assays requiring a high pH environment. Its pKa of approximately 10.7 makes it an effective buffering agent in the pH range of 10.0 to 11.4. This alkaline buffering capacity is crucial for optimizing the activity of various enzymes that exhibit maximal function under such conditions, including alkaline phosphatase and certain peroxidases. The zwitterionic nature of CABS minimizes its interaction with metal ions and proteins, ensuring minimal interference with enzymatic reactions. This application note provides a detailed protocol for the preparation of CABS buffer and its application in enzyme assays.

Key Properties of CABS Buffer

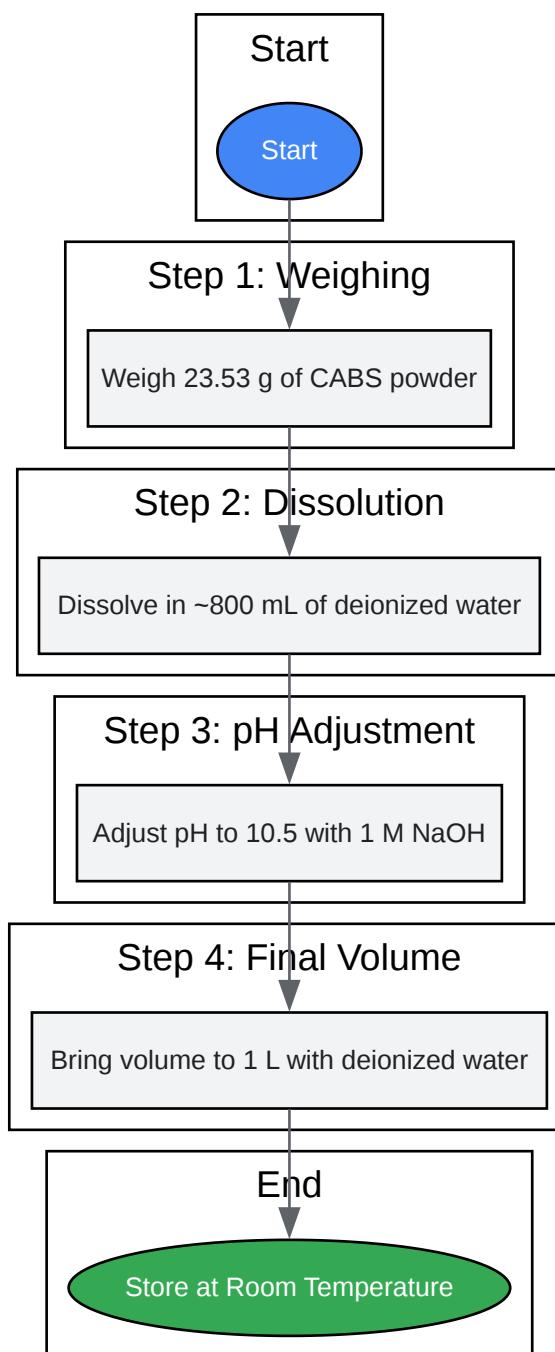
A summary of the essential quantitative data for CABS buffer is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	235.34 g/mol	
pKa (25 °C)	~10.7	N/A
Effective pH Range	10.0 - 11.4	N/A
Appearance	White crystalline powder	[1]
Solubility in Water (20 °C)	9 g/100 mL (for the similar CAPS buffer)	[2]
Storage	Room Temperature (RT)	

Experimental Protocols

Preparation of 100 mM CABS Buffer (pH 10.5)

This protocol describes the preparation of 1 L of 100 mM CABS buffer with a final pH of 10.5.


Materials and Reagents:

- N-cyclohexyl-3-aminopropanesulfonic acid (CABS) (MW: 235.34 g/mol)
- 1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- pH meter
- Magnetic stirrer and stir bar
- Beaker (1 L)
- Graduated cylinder
- Volumetric flask (1 L)

Procedure:

- Weigh CABS powder: Accurately weigh 23.53 g of CABS powder and place it into a 1 L beaker.
- Dissolve in deionized water: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the CABS powder is completely dissolved.
- Adjust pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the CABS solution. While continuously stirring, slowly add 1 M NaOH solution dropwise to raise the pH of the buffer to 10.5.
- Final volume adjustment: Once the desired pH of 10.5 is reached and stable, carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.
- Storage: Store the prepared buffer solution at room temperature. For long-term storage, filtration through a 0.22 μ m filter and storage at 4°C is recommended to prevent microbial growth.

Workflow for CABS Buffer Preparation

[Click to download full resolution via product page](#)

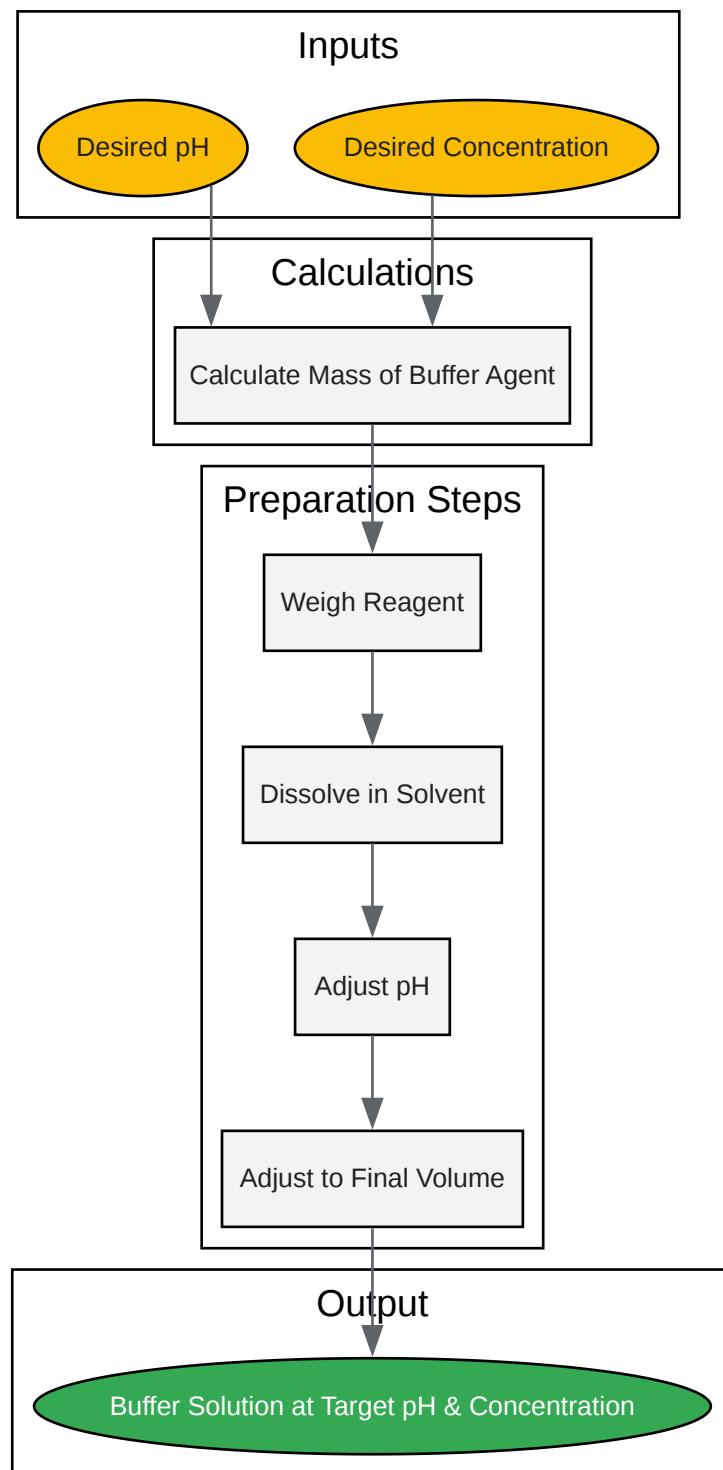
Caption: A flowchart illustrating the key steps for preparing CABS buffer.

Application Example: Alkaline Phosphatase Assay

CABS buffer is an excellent choice for assays involving alkaline phosphatase (ALP), an enzyme that exhibits high activity at alkaline pH. The following is a general protocol for a colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials and Reagents:

- 100 mM CABS buffer, pH 10.5 (prepared as described above)
- Alkaline Phosphatase (enzyme solution)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- Spectrophotometer
- Cuvettes


Procedure:

- Prepare reaction mixture: In a cuvette, prepare the reaction mixture by adding the CABS buffer and the pNPP substrate solution. The final concentration of the substrate will depend on the specific assay conditions and the enzyme's Michaelis-Menten constant (K_m).
- Pre-incubate: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
- Initiate reaction: Add a small, known volume of the alkaline phosphatase enzyme solution to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.
- Monitor absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time. The yellow product, p-nitrophenol, absorbs light at this wavelength.
- Calculate enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can then be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol.

Signaling Pathways and Logical Relationships

The preparation of a buffer solution follows a logical workflow designed to achieve a specific pH and concentration. The following diagram illustrates the decision-making process and the steps involved in preparing a generic buffer solution, which is directly applicable to the CABS buffer protocol provided.

Logical Workflow for Buffer Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thomassci.com [thomassci.com]
- 2. China N-Cyclohexyl-3-aminopropanesulfonic acid Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- To cite this document: BenchChem. [CABS Buffer: Application Notes and Protocols for Enzyme Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062748#cabs-buffer-preparation-protocol-for-enzyme-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

